2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate
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Overview
Description
2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C27H26ClN3O8 and a molecular weight of 555.977 g/mol This compound is known for its unique chemical structure, which includes a methoxy group, a chlorobenzoate moiety, and an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the imino linkage: This step involves the reaction of 2-methoxy-4-formylphenyl 2-chlorobenzoate with 2-[(3-methylphenyl)amino]acetamide under acidic conditions to form the imino intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate
- 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
Uniqueness
2-Methoxy-4-[(E)-({2-[(3-methylphenyl)amino]acetamido}imino)methyl]phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H22ClN3O4 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H22ClN3O4/c1-16-6-5-7-18(12-16)26-15-23(29)28-27-14-17-10-11-21(22(13-17)31-2)32-24(30)19-8-3-4-9-20(19)25/h3-14,26H,15H2,1-2H3,(H,28,29)/b27-14+ |
InChI Key |
NSNHFJIJMQVBQZ-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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